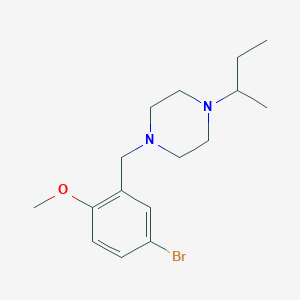
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine, also known as BSBP, is a chemical compound that belongs to the family of piperazine derivatives. BSBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also inhibits the activity of various signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cell proliferation and survival. In neurological disorders, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also modulates the activity of neurotransmitters, such as serotonin and dopamine, by binding to their receptors and regulating their release and uptake.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine inhibits cell proliferation and induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also inhibits the activity of various signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cell proliferation and survival. In neurological disorders, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also modulates the activity of neurotransmitters, such as serotonin and dopamine, by binding to their receptors and regulating their release and uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for its targets, which allows for lower doses and fewer side effects. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also has good solubility in water and organic solvents, which facilitates its use in various assays and experiments. However, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has some limitations, such as its low stability in acidic and basic conditions, which requires careful handling and storage. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine also has some toxicity and cytotoxicity in high doses, which limits its use in vivo experiments.
Direcciones Futuras
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has several potential future directions for research and development. One direction is to optimize its synthesis method and improve its yield and purity. Another direction is to explore its potential use in combination with other drugs or therapies for cancer and neurological disorders. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine can also be further studied for its potential use in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability. Overall, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has promising potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and optimize its use in various diseases.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine involves the reaction of 5-bromo-2-methoxybenzyl chloride with sec-butylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine. The purity and yield of 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has also been studied for its potential use as a neuroprotective agent in neurological disorders, such as Alzheimer's disease and Parkinson's disease. In psychiatric disorders, 1-(5-bromo-2-methoxybenzyl)-4-sec-butylpiperazine has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, and improve behavioral symptoms.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O/c1-4-13(2)19-9-7-18(8-10-19)12-14-11-15(17)5-6-16(14)20-3/h5-6,11,13H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSJBRSJEVXTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-(butan-2-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

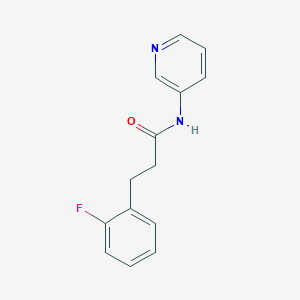
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
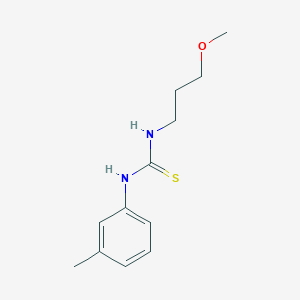
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
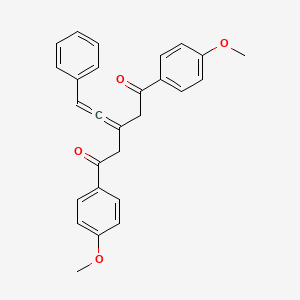
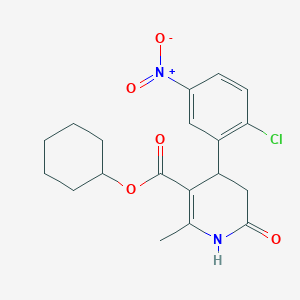
![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
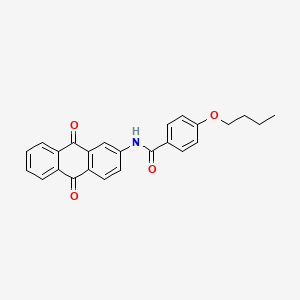
![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
